molecular formula C16H17N3O5 B7682668 N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide

Cat. No. B7682668
M. Wt: 331.32 g/mol
InChI Key: STKLLZGUOKEFOP-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide, also known as MNPA, is a compound that has been synthesized and studied for its potential applications in scientific research. MNPA is a unique compound that has shown promise in various research areas due to its distinct chemical structure and mechanism of action.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide inhibits CK2 by binding to the enzyme's ATP-binding site, thereby preventing the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to various cellular effects, including the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis in these cells. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to inhibit the activity of CK2 in vivo, leading to decreased cell proliferation and increased cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide in lab experiments is its potency as a CK2 inhibitor. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to be a highly effective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. One limitation of using N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide in lab experiments is its potential toxicity. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide research. One potential avenue is to further investigate its potential as a cancer treatment. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has shown promise in inhibiting the growth of cancer cells in vitro, and further studies could determine its efficacy in vivo. Another direction for N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide research is to explore its potential as a tool for studying CK2 in various cellular processes. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide's potency as a CK2 inhibitor makes it a valuable tool for studying the role of this enzyme in various cellular processes.

Synthesis Methods

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide can be synthesized through a multistep process that involves the reaction of 2-nitropyridine-3-carboxylic acid with 2-(2-methoxyphenyl)ethylamine, followed by the addition of acetic anhydride and catalytic amounts of sulfuric acid. The resulting compound can be purified through recrystallization to obtain pure N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-23-13-6-3-2-5-12(13)8-10-17-15(20)11-24-14-7-4-9-18-16(14)19(21)22/h2-7,9H,8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKLLZGUOKEFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)COC2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide

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